

FKBPL: A Pivotal Modulator of the DNA Damage Response Network

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FK506-Binding Protein Like (FKBPL) is emerging as a critical regulator in the intricate network of the DNA damage response (DDR). Initially identified for its role in induced radioresistance, FKBPL's functions extend to the core of cell cycle control and protein stability, positioning it as a potential therapeutic target and a biomarker in oncology. This technical guide provides a comprehensive overview of FKBPL's role in DDR pathways, focusing on its well-established involvement in the p53-p21 signaling axis and its interplay with the molecular chaperone Hsp90. While its direct participation in specific DNA repair mechanisms such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) remains an area of active investigation, this document synthesizes the current understanding of FKBPL's molecular functions, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction to FKBPL

FKBPL, also known as WAF-1/CIP1 stabilizing protein 39 (WISP39), is a divergent member of the FK506-binding protein (FKBP) family.^{[1][2]} Unlike canonical FKBP, FKBPL possesses a weakly homologous peptidyl prolyl cis/trans isomerase (PPIase) domain that lacks critical residues for enzymatic activity.^[1] Its primary functional domain is the C-terminal tetratricopeptide repeat (TPR) domain, which facilitates protein-protein interactions, most notably with Heat shock protein 90 (Hsp90).^[3] FKBPL is predominantly localized in the

cytoplasm and membrane, with lower levels detected in the nucleus.[4] Its expression and function are implicated in various cellular processes, including stress response, angiogenesis, and steroid hormone receptor signaling.[2][5][6] A key aspect of its function in cancer biology is its role as a tumor suppressor, where its overexpression has been shown to inhibit cell proliferation and sensitize cancer cells to therapies like tamoxifen.[1]

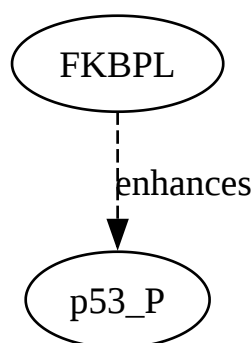
FKBPL in the DNA Damage Response: The p53-p21 Axis

The most well-characterized role of FKBPL in the DDR is its regulation of the p53-p21 pathway. Following DNA damage, the tumor suppressor p53 is activated and transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A).[7][8] p21 plays a crucial role in inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing the necessary time for DNA repair.[9][10]

FKBPL's critical function lies in its ability to stabilize the p21 protein.[1] This stabilization is mediated through its interaction with the molecular chaperone Hsp90.[1] By forming a complex with Hsp90, FKBPL prevents the proteasomal degradation of newly synthesized p21, thereby enhancing its intracellular levels and promoting a sustained cell cycle arrest in response to genotoxic stress.[1]

Furthermore, emerging evidence suggests a deeper involvement of FKBPL in the p53 pathway. A recent study in lung adenocarcinoma cells demonstrated that depletion of FKBPL led to a significant attenuation of p53 phosphorylation at serine 46 (p-p53 S46).[1] This specific phosphorylation event is critical for the induction of apoptosis following severe DNA damage.[1] This finding suggests that FKBPL may not only influence cell cycle arrest via p21 but also contribute to the apoptotic response orchestrated by p53.

Signaling Pathway Diagram



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Interaction with Hsp90 and its Implications for Genome Stability

The interaction between FKBPL and Hsp90 is central to its function in the DDR. Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the folding, stability, and activity of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle control.[11][12] Hsp90's clientele includes numerous proteins critical for genome stability, such as checkpoint kinases and DNA repair factors.[13]

By acting as a co-chaperone for Hsp90, FKBPL can influence the stability and function of key DDR proteins. The stabilization of p21 is a prime example of this co-chaperone activity.[1] It is plausible that FKBPL's interaction with Hsp90 could extend to other DDR-related client proteins, thereby modulating their activity and contributing to the overall cellular response to DNA damage. Quantitative proteomic studies have shown that Hsp90 inhibition preferentially targets kinases and proteins involved in the DNA damage response, highlighting the intimate connection between Hsp90 function and genome maintenance.[14]

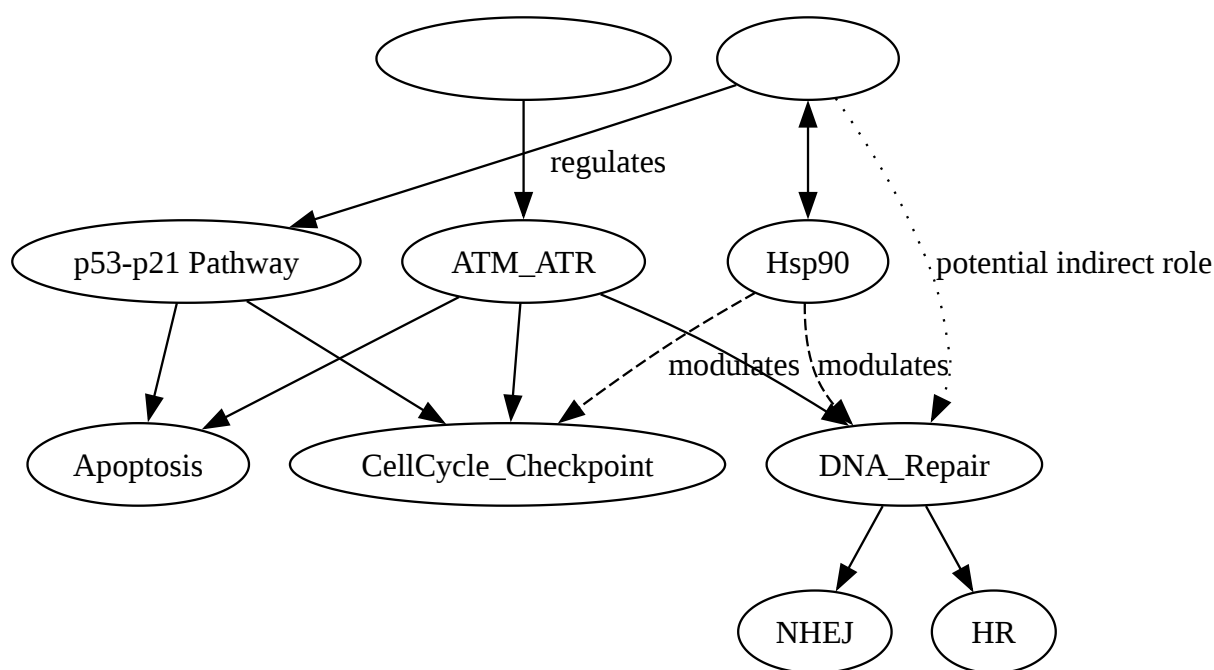
Potential Roles in Direct DNA Repair Pathways: NHEJ and HR

While the role of FKBPL in cell cycle control via the p53-p21 axis is well-supported, its direct involvement in the enzymatic machinery of DNA repair pathways such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) is less clear and represents a significant area for future research.

NHEJ is the primary pathway for repairing DNA double-strand breaks (DSBs) throughout the cell cycle and involves the direct ligation of broken DNA ends.[15] HR, on the other hand, is a more accurate repair mechanism that uses a homologous template, typically the sister chromatid, and is predominantly active in the S and G2 phases of the cell cycle.[16]

To date, there is a lack of direct evidence from co-immunoprecipitation or functional repair assays linking FKBPL to the core protein complexes of either NHEJ (e.g., Ku70/80, DNA-PKcs, Ligase IV) or HR (e.g., RAD51, BRCA1/2). However, given its role as an Hsp90 co-chaperone and the known involvement of Hsp90 in stabilizing key DNA repair proteins, an indirect regulatory role for FKBPL in these pathways cannot be ruled out. Future studies employing techniques such as mass spectrometry-based proteomics to identify FKBPL-interacting partners in the context of DNA damage will be crucial to elucidate any direct or indirect connections to the DNA repair machinery.

Logical Diagram of Potential FKBPL Influence on DDR



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Quantitative Data on FKBPL Function

The following tables summarize key quantitative findings from studies investigating the role of FKBPL.

Table 1: FKBPL Expression and Secretion

Cell Line/Tissue	Condition	Measurement	Finding	Reference
HMEC-1, AGO-1522	Normoxia	Secreted FKBPL (ELISA)	High secretion ($\approx 7\text{-}20\text{ ng}/10^7$ cells)	[5]
Various Cancer Cell Lines	Normoxia	Secreted FKBPL (ELISA)	Low secretion ($\leq 1.5\text{ ng}/10^7$ cells)	[5]
HMEC-1	Hypoxia (0.1% O ₂ , 24h)	Secreted FKBPL (ELISA)	Significantly decreased secretion	[5]
HMEC-1	Hypoxia (0.1% O ₂ , 24h)	Intracellular FKBPL protein & mRNA	No significant change	[5]
Fkbpl ^{+/-} mice	-	Fkbpl mRNA in various organs (qPCR)	≈ 2 -fold reduction compared to Fkbpl ^{+/+}	[3]
Fkbpl ^{+/-} mice	-	Serum FKBPL (ELISA)	Reduced levels compared to Fkbpl ^{+/+}	[3]

Table 2: Effects of FKBPL Modulation on Cellular Processes

Cell Line	Modulation	Assay	Outcome	Reference
A549 (Lung ADC)	FKBPL Overexpression	Colony Formation Assay	Significantly decreased number of colonies	[1]
H1975 (Lung ADC)	FKBPL Knockdown	Colony Formation Assay	Significantly increased number of colonies	[1]
A549 (Lung ADC)	FKBPL Overexpression	Cell Cycle Analysis (Flow Cytometry)	Increased proportion of cells in G1 phase, decreased in S phase	[1]
H1975 (Lung ADC)	FKBPL Knockdown	Cell Cycle Analysis (Flow Cytometry)	Decreased proportion of cells in G1 phase, increased in S phase	[1]
A549 (Lung ADC)	FKBPL Overexpression	Apoptosis Assay (Flow Cytometry)	Increased apoptosis	[1]
H1975 (Lung ADC)	FKBPL Knockdown	Apoptosis Assay (Flow Cytometry)	Decreased apoptosis	[1]
H1975 (Lung ADC)	FKBPL Knockdown	Western Blot	Attenuated phospho-p53 (S46) levels	[1]
HMEC-1	FKBPL Knockdown (siRNA)	Wound Closure Assay	Accelerated wound closure by 4 hours	[14][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in FKBPL research. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Co-Immunoprecipitation (Co-IP) to Detect FKBPL Protein Interactions

Objective: To determine if FKBPL physically interacts with a protein of interest (e.g., Hsp90, p21) in a cellular context.

Materials:

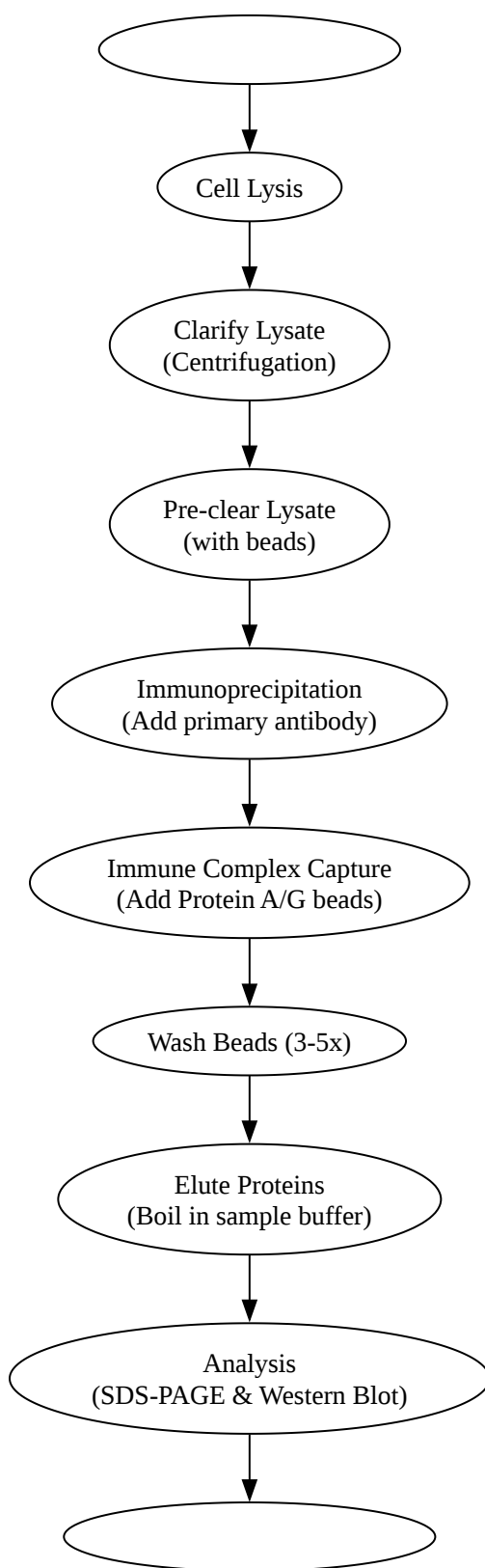
- Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Primary antibodies: anti-FKBPL and anti-protein of interest.
- Isotype control IgG.
- Protein A/G magnetic beads or agarose resin.
- Wash buffer (e.g., lysis buffer with lower detergent concentration).
- Elution buffer (e.g., 2x Laemmli sample buffer).
- SDS-PAGE and Western blotting reagents.

Procedure:

- **Cell Lysis:** Harvest cells and lyse on ice in lysis buffer.
- **Clarification:** Centrifuge lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- **Pre-clearing (Optional):** Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

- Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or isotype control) overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
- Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.
- Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to dissociate the immune complexes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FKBPL and the protein of interest.

Experimental Workflow Diagram:



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Clonogenic Survival Assay

Objective: To assess the impact of FKBPL expression on the reproductive viability of cells following exposure to DNA damaging agents like ionizing radiation (IR).

Materials:

- Cell culture medium and supplements.
- 6-well plates.
- DNA damaging agent (e.g., irradiator).
- Fixation solution (e.g., 80% ethanol).
- Staining solution (e.g., 0.5% crystal violet in methanol).

Procedure:

- **Cell Seeding:** Plate cells (e.g., FKBPL knockdown and control cells) in 6-well plates at various densities.
- **Treatment:** After cells have attached, treat with varying doses of the DNA damaging agent (e.g., 0, 2, 4, 6 Gy of IR).
- **Incubation:** Incubate the plates for 7-14 days to allow for colony formation.
- **Fixation and Staining:** Wash the colonies with PBS, fix with the fixation solution, and then stain with crystal violet.
- **Colony Counting:** Count the number of colonies containing at least 50 cells.
- **Data Analysis:** Calculate the plating efficiency (PE) and surviving fraction (SF) for each dose. Plot the SF against the radiation dose to generate a cell survival curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of FKBPL expression on cell cycle distribution.

Materials:

- Cells with modulated FKBPL expression.
- PBS.
- Ethanol (70%, ice-cold).
- Propidium Iodide (PI) staining solution (containing RNase A).
- Flow cytometer.

Procedure:

- **Harvest Cells:** Collect cells by trypsinization and wash with PBS.
- **Fixation:** Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
- **Staining:** Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
- **Analysis:** Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Future Directions and Therapeutic Implications

The established role of FKBPL in stabilizing p21 and potentially modulating p53-dependent apoptosis makes it an attractive target for cancer therapy. Strategies aimed at increasing FKBPL expression or function could enhance the efficacy of DNA-damaging agents by promoting a robust and sustained cell cycle arrest, giving cancer cells more time to undergo apoptosis.

Key areas for future research include:

- **Elucidating the direct role of FKBPL in NHEJ and HR:** Utilizing advanced proteomic approaches to identify FKBPL's interactome following DNA damage will be crucial.

Functional assays that directly measure the efficiency of these repair pathways upon FKBPL modulation are also needed.

- Investigating post-translational modifications of FKBPL: Understanding how FKBPL itself is regulated in response to genotoxic stress through modifications like phosphorylation or ubiquitination could reveal new layers of its function.
- Exploring the therapeutic potential of FKBPL-based peptides: Peptide derivatives of FKBPL have already shown promise as anti-angiogenic agents.[6] Their potential to also modulate the DNA damage response warrants further investigation.

Conclusion

FKBPL is a multifaceted protein with a significant role in the cellular response to DNA damage. Its ability to stabilize the cell cycle inhibitor p21 through its interaction with Hsp90 firmly places it as a key regulator of the G1/S checkpoint. While its direct involvement in the core DNA repair machinery is yet to be fully elucidated, its influence on the broader DDR network highlights its importance in maintaining genome stability. Continued research into the molecular mechanisms of FKBPL's function will undoubtedly provide valuable insights for the development of novel cancer therapies.

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